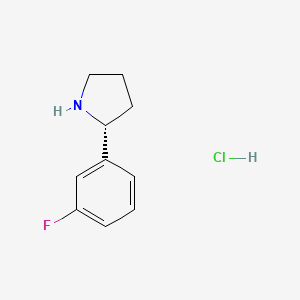
(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride” is a chemical compound with the CAS Number: 1364890-61-8 . It has a molecular weight of 201.67 . The IUPAC name for this compound is (2R)-2-(3-fluorophenyl)pyrrolidine hydrochloride . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride” is 1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride” is a solid at room temperature . It has a molecular weight of 201.67 .Scientific Research Applications
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its popularity stems from several key advantages:
- Versatile Pharmacophore Exploration: The sp3-hybridization of the pyrrolidine ring allows for efficient pharmacophore space exploration.
- Stereochemistry Contribution: The stereochemistry of the molecule is enriched by the pyrrolidine ring, enhancing drug candidates' biological profiles.
- Enhanced 3D Coverage: The non-planarity of the ring contributes to increased three-dimensional (3D) coverage, a phenomenon known as "pseudorotation."This scaffold's utility is evident in the synthesis of bioactive molecules with target selectivity, leveraging synthetic strategies that either construct the ring from cyclic or acyclic precursors or functionalize preformed pyrrolidine rings. The distinct biological profiles of drug candidates can often be attributed to the stereogenicity of carbons within the pyrrolidine ring, highlighting the critical role of stereochemistry in medicinal chemistry (Li Petri et al., 2021).
- Biological Activity: Pyrrolidine derivatives, including prolinol and pyrrolidine-2-one, exhibit selective biological activity across a range of targets due to their structural diversity and the influence of steric factors.
Pyrrolidine Derivatives as MMP Inhibitors
Matrix metalloproteinases (MMPs) are enzymes involved in various physiological and pathological processes. Pyrrolidine scaffold-based MMP inhibitors demonstrate low nanomolar activity for certain MMP subclasses, underscoring the scaffold's efficacy in designing inhibitors. These compounds, categorized into sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives, validate the pyrrolidine ring as a potent scaffold for MMP inhibition (Cheng et al., 2008).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(2R)-2-(3-fluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZAULRSYOOKSM-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679944 |
Source


|
| Record name | (2R)-2-(3-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride | |
CAS RN |
252555-54-7 |
Source


|
| Record name | (2R)-2-(3-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B595202.png)


![Benzo[d]thiazole-4-carbaldehyde](/img/structure/B595210.png)
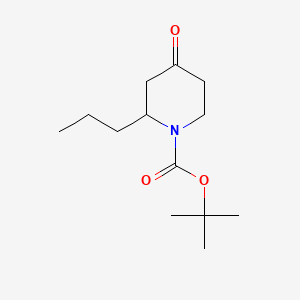

![(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)acetonitrile](/img/structure/B595214.png)
![7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/no-structure.png)
![1'-(Piperidin-4-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B595217.png)
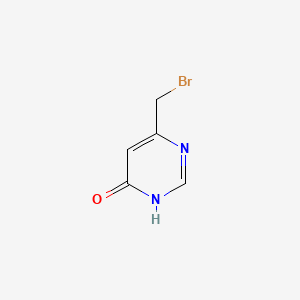
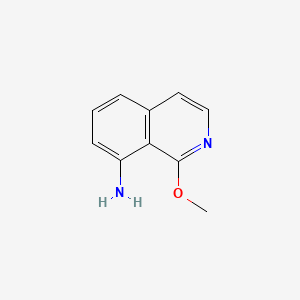
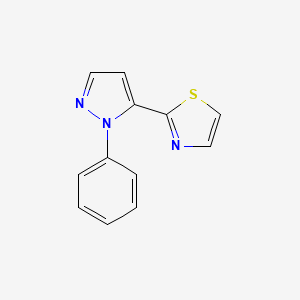

![6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B595222.png)